Thalidomide-Piperazine-PEG1-COOH is a synthetic compound that combines thalidomide with piperazine and polyethylene glycol, specifically a carboxylic acid derivative. This compound is classified as an E3 ligase ligand-linker conjugate, which plays a critical role in targeted protein degradation pathways. The incorporation of thalidomide, known for its immunomodulatory effects and historical significance in medicine, enhances the biological activity of this new compound.
The synthesis of Thalidomide-Piperazine-PEG1-COOH involves several key steps:
Technical details include the use of various organic synthesis techniques such as coupling reactions and purification methods like chromatography to isolate the desired product in high purity and yield .
The molecular structure of Thalidomide-Piperazine-PEG1-COOH can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Thalidomide-Piperazine-PEG1-COOH undergoes several chemical reactions relevant to its function:
These reactions are critical for understanding how the compound exerts its biological effects .
The mechanism of action for Thalidomide-Piperazine-PEG1-COOH primarily involves its role as an E3 ligase ligand:
This mechanism highlights the potential therapeutic applications of Thalidomide-Piperazine-PEG1-COOH in treating diseases associated with dysregulated protein levels .
Relevant analytical data can be obtained through standard techniques such as High Performance Liquid Chromatography (HPLC) for purity assessment and Infrared Spectroscopy (IR) for functional group identification .
Thalidomide-Piperazine-PEG1-COOH has several scientific applications:
The ongoing research into this compound underscores its significance in drug development and therapeutic strategies targeting protein homeostasis .
The ubiquitin-proteasome system represents a fundamental eukaryotic protein homeostasis mechanism, wherein E1 activating enzymes, E2 conjugating enzymes, and E3 ubiquitin ligases collaborate to tag specific proteins with ubiquitin chains for proteasomal destruction [3] [9]. Early targeted protein degradation strategies relied on peptide-based epitopes to recruit E3 ligases, exemplified by the 2001 proof-of-concept Proteolysis Targeting Chimera targeting methionine aminopeptidase-2 using an IκBα-derived phosphopeptide to engage the Skp1–Cullin–F box complex [1] [6]. This inaugural molecule faced substantial pharmacological limitations, including negligible cell permeability, susceptibility to phosphatase-mediated hydrolysis, and inefficient ternary complex formation [3] [6].
The field underwent transformative advancement through the development of small-molecule E3 ligase ligands. Seminal breakthroughs included: 1) The 2008 utilization of nutlin-based mouse double minute 2 homolog ligands for androgen receptor degradation [3]; 2) The 2012 rational design of von Hippel-Lindau ligands mimicking the hydroxyproline residue of hypoxia-inducible factor-1α [6]; and 3) The repurposing of thalidomide derivatives for cereblon recruitment [4] [9]. These innovations enabled drug-like heterobifunctional degraders with enhanced membrane permeability, stability, and catalytic efficiency [1] [8]. By 2020, the clinical validation of cereblon-recruiting Proteolysis Targeting Chimeras ARV-110 and ARV-471 demonstrated pharmacological degradation efficacy in human trials, establishing targeted protein degradation as a therapeutic modality beyond chemical inhibition [6] [8].
Table 1: Evolution of Key Targeted Protein Degradation Technologies
Period | Technology Generation | Representative E3 Ligands | Key Advancements | Limitations |
---|---|---|---|---|
2001-2008 | Peptide-based Proteolysis Targeting Chimeras | SCFβ-TRCP peptide (ALAPYIP), VHL peptide | Proof-of-concept ubiquitination | Poor permeability, proteolytic instability |
2008-2015 | First-generation small-molecule Proteolysis Targeting Chimeras | Nutlin (mouse double minute 2 homolog), thalidomide (cereblon) | Improved cellular uptake, catalytic degradation | Moderate potency (micromolar), limited E3 diversity |
2015-Present | Optimized drug-like Proteolysis Targeting Chimeras | VH032 (von Hippel-Lindau), pomalidomide (cereblon), phenyl dihydrouracil (cereblon) | Nanomolar degradation, oral bioavailability, in vivo efficacy | Expanding E3 ligase repertoire, tissue-specific delivery |
E3 ubiquitin ligases function as substrate recognition modules within ubiquitination machinery, conferring specificity to over 600 human E3s [1] [3]. Proteolysis Targeting Chimeras exploit this natural system through heterobifunctional hijacking: Simultaneous engagement of a target protein and an E3 ligase induces ternary complex formation, positioning the target within ubiquitin-transfer proximity [3] [6]. Crucially, effective degradation requires not merely binary binding but productive orientation that permits polyubiquitin chain deposition on surface-exposed lysines [6] [8]. This process exhibits catalytic efficiency, as a single Proteolysis Targeting Chimera molecule can facilitate multiple degradation cycles, operating substoichiometrically relative to the target [6].
Cereblon and von Hippel-Lindau dominate current Proteolysis Targeting Chimera development due to several pharmacological advantages: 1) High-affinity small-molecule ligands with established synthetic routes; 2) Favorable expression in disease-relevant tissues (e.g., hematopoietic malignancies for cereblon); 3) Structural characterization enabling rational linker optimization [1] [3] [8]. Cereblon ligands exhibit particular utility due to their compact molecular weight (<300 Da) and chemical tractability, contrasting with bulkier von Hippel-Lindau binders [2] [3]. However, the field increasingly recognizes the need for E3 diversity to address resistance, tissue-selective expression, and non-proteasomal degradation pathways [1] [8].
Table 2: Key E3 Ubiquitin Ligases Utilized in Proteolysis Targeting Chimera Design
E3 Ligase | Ligand Class | Representative Ligand | Ligand MW (Da) | Attachment Vectors | Clinical-Stage PROTACs |
---|---|---|---|---|---|
Cereblon | Immunomodulatory imide drugs | Pomalidomide | 273 | Amide nitrogen (position 4), carbonyl groups | ARV-110, ARV-471, CC-94676 |
von Hippel-Lindau | Hydroxyproline mimetics | VH-298 | 443 | Hydroxyl group, left-hand side capping | DT2216 (phase I/II) |
Mouse double minute 2 homolog | cis-Imidazoline analogs | Nutlin-3 | 581 | Para-position of phenyl ring | None to date |
Inhibitor of apoptosis proteins | Ala-Val-Pro mimetics | LCL-161 | 393 | N-terminal amine, carboxylic acid | AT-406 (non-PROTAC) |
Optimal E3 ligase ligands for Proteolysis Targeting Chimera conjugation must fulfill stringent criteria: 1) Preservation of high-affinity E3 binding upon linker incorporation; 2) Availability of solvent-exposed attachment vectors; 3) Minimal steric interference with ternary complex formation; 4) Metabolic stability at the conjugation site [3] [6]. These requirements drive extensive ligand optimization campaigns, exemplified by derivatization of the cereblon-binding glutarimide ring at position 4 to maintain molecular interactions with tryptophan 380, aspartine 391, and histidine 378 within the thalidomide-binding domain [2] [4].
Thalidomide's resurrection from infamy as a teratogen to a therapeutic cornerstone began with its 1998 FDA approval for erythema nodosum leprosum and 2006 recognition for multiple myeloma [4] [9]. Mechanistic understanding remained elusive until 2010, when cereblon was identified as its primary target via affinity purification using thalidomide-conjugated ferrite glycidyl methacrylate beads [4] [9]. Structural studies revealed cereblon as a substrate receptor within the Cullin 4A-DDB1-Roc1 E3 ubiquitin ligase complex, where ligand binding allosterically reprograms substrate specificity toward "neosubstrates" like Ikaros, Aiolos, and casein kinase 1α [4] [9]. This repurposing mechanism underpins both the efficacy (degradation of survival proteins in myeloma) and toxicity (teratogenicity via SALL4 degradation) of immunomodulatory imide drugs [2] [9].
Derivative optimization yielded lenalidomide and pomalidomide, featuring amino-substitution at position 4 of the phthalimide ring and nitrogen modification within the piperidine-2,6-dione moiety [2] [4]. These alterations enhanced cereblon binding affinity and altered neosubstrate selectivity profiles. For Proteolysis Targeting Chimera applications, the 4-position nitrogen provides an ideal exit vector for linker conjugation without disrupting critical hydrogen bonding networks within the cereblon binding pocket [3] [7]. Consequently, pomalidomide-based ligands dominate clinical Proteolysis Targeting Chimeras due to their balanced degradation efficiency and drug-like properties [1] [3].
Thalidomide-Piperazine-Polyethylene Glycol1-Carboxylic Acid exemplifies modern cereblon ligand-linker conjugates, integrating three functional elements: 1) A thalidomide-derived cereblon-binding pharmacophore; 2) A piperazine spacer enhancing solubility and rotational flexibility; 3) A monodisperse polyethylene glycol1 tether terminating in carboxylic acid for amide coupling to target ligands [5] [7] [10]. The piperazine moiety mitigates the hydrophobicity associated with unmodified glutarimides, while the polyethylene glycol spacer minimizes steric hindrance during ternary complex assembly [5] [7]. This configuration maintains nanomolar cereblon affinity (experimental molecular weight: 458.46 g/mol; formula: C₂₂H₂₆N₄O₇) as confirmed through cellular ubiquitination assays and surface plasmon resonance [5] [7].
Table 3: Structural Components and Functions of Thalidomide-Piperazine-Polyethylene Glycol1-Carboxylic Acid
Structural Element | Chemical Substructure | Role in PROTAC Design | Biochemical Properties |
---|---|---|---|
Thalidomide core | Phthalimide-glutarimide heterocycle | Cereblon recognition via β-hairpin binding pocket | Maintains cereblon binding affinity (Kd ≈ 1-5 μM) |
Piperazine spacer | N,N'-Disubstituted piperazine | Solubility enhancement, conformational flexibility | pKa ≈ 9.8 (protonatable), logP reduction by ≈1.5 units |
Polyethylene Glycol1 linker | -O-CH₂-CH₂- | Ether oxygen hydrogen bonding, length optimization | Distance extension ≈ 5.5 Å, improved water solubility |
Carboxylic acid terminus | -COOH | Bioconjugation handle for target ligands | Enables amide coupling to amine-containing warheads |
Recent innovations aim to overcome limitations of classical immunomodulatory imide drugs-based Proteolysis Targeting Chimeras, including chemical instability (racemization at the chiral glutarimide center) and inadvertent neosubstrate degradation. Novel achiral cereblon ligands like phenyl dihydrouracils eliminate stereochemical complexity while maintaining degradation efficiency [2] [8]. These alternatives exhibit distinct neo-substrate profiles, potentially mitigating off-target effects associated with immunomodulatory imide drugs [2] [8]. Nevertheless, thalidomide-derived scaffolds remain indispensable workhorses due to their synthetic accessibility, well-characterized exit vectors, and extensive preclinical validation across diverse target classes, from nuclear receptors to kinases and epigenetic regulators [1] [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0